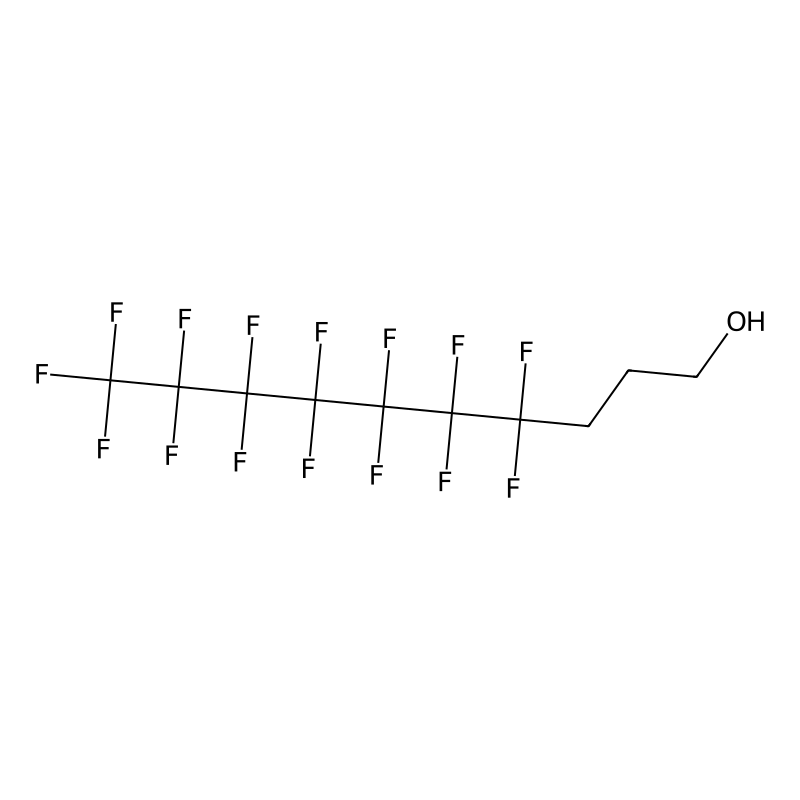

1H,1H,2H,2H,3H,3H-Perfluorodecan-1-ol

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Material Properties

,4,5,5,6,6,7,7,8,8,9,9,10,10,10-Pentadecafluorodecan-1-ol, also known as 1H,1H,2H,2H,3H,3H-perfluorodecan-1-ol, is a perfluorinated alcohol. Perfluorinated alcohols are a class of chemicals where all the hydrogen atoms bonded to the carbon atoms are replaced by fluorine atoms. This unique structure gives them specific properties that are of interest to researchers in various fields.

- Chemical formula: C₁₀H₇F₁₅O Source: National Institutes of Health, [PubChem: )]

- Molecular weight: 428.14 g/mol [Source: Santa Cruz Biotechnology, ]

Potential Applications in Scientific Research

- High thermal and chemical stability: The strong carbon-fluorine bonds make it resistant to high temperatures and harsh chemicals. [Source: American Chemical Society, "Polymers from Perfluoroalkyl Ethers. Thermal and Chemical Stability of Model Compounds", Industrial & Engineering Chemistry Research, 1994, 33 (8), 2077-2083]

- Hydrophobic and oleophobic properties: It repels both water and oil, making it a potential candidate for studies on surface modification and self-assembly. [Source: Royal Society of Chemistry, "Recent advances in the chemistry of perfluorinated amphiphiles", Chemical Society Reviews, 2012, 41, 2590-2610]

1H,1H,2H,2H,3H,3H-Perfluorodecan-1-ol is a fluorinated alcohol characterized by its unique chemical structure that incorporates multiple fluorine atoms. Its molecular formula is C10H5F17O, and it has a molecular weight of approximately 464.12 g/mol . This compound belongs to a class of substances known as perfluoroalkyl and polyfluoroalkyl substances (PFAS), which are recognized for their stability and resistance to degradation in the environment. These properties make them valuable in various industrial applications, although they have also raised concerns regarding environmental persistence and potential health effects.

- Toxicity: Studies suggest some perfluorinated alcohols can be persistent organic pollutants, accumulating in the environment and potentially affecting human health. However, data specific to PFDO toxicity is lacking.

- Flammability: Information on the flammability of PFDO is not available. Still, fluorinated compounds can sometimes be flammable depending on their structure.

- Oxidation: This reaction converts 1H,1H,2H,2H-perfluorodecan-1-ol into 2H,2H-perfluoroalkanoic acids .

- Dehydrohalogenation: Treatment with strong bases leads to the formation of unsaturated alcohols .

- Hydrolysis: Fluorinated iodides can be hydrolyzed to yield corresponding alcohols .

- Polymerization: The compound can react with polyisocyanates to produce fluorinated polyurethane polymers .

These reactions highlight the versatility of 1H,1H,2H,2H-perfluorodecan-1-ol in synthetic organic chemistry.

The applications of 1H,1H,2H,2H-perfluorodecan-1-ol are diverse:

- Coatings: Due to its hydrophobic properties, it is used in water-repellent coatings.

- Surfactants: It serves as a surfactant in various formulations due to its unique surface-active properties.

- Polymer Production: It is utilized in the synthesis of fluorinated polymers and materials that require chemical resistance .

These applications leverage the compound's stability and unique chemical characteristics.

Interaction studies involving 1H,1H,2H,2H-perfluorodecan-1-ol primarily focus on its behavior in biological systems and its interactions with other chemicals. Research indicates that PFAS compounds can interact with proteins and enzymes in biological systems, potentially leading to altered metabolic processes . Further studies are necessary to fully understand these interactions and their implications for health and environmental safety.

Several compounds share structural similarities with 1H,1H,2H,2H-perfluorodecan-1-ol. Here is a comparison highlighting its uniqueness:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 1H,1H,2H-perfluorohexan-1-ol | C6HF13O | Shorter carbon chain; different physical properties |

| 2-Iodo-1H,1H-perfluorooctan-1-ol | C8HF11IO | Contains iodine; used for different synthetic pathways |

| 3M Perfluoroalkyl sulfonic acid | C8F17O3S | Sulfonic acid group; different reactivity |

| 4-(Perfluorobutyl)phenol | C10F21O | Phenolic structure; different applications |

The primary uniqueness of 1H,1H,2H,2H-perfluorodecan-1-ol lies in its long carbon chain combined with multiple fluorine substitutions that enhance its stability and functional properties compared to shorter-chain perfluoroalcohols. This characteristic makes it particularly useful in applications requiring high resistance to environmental degradation.

The synthesis of 1H,1H,2H,2H,3H,3H-Perfluorodecan-1-ol represents a significant challenge in organofluorine chemistry due to the unique structural characteristics and stability of perfluorinated compounds [1]. This partially fluorinated alcohol contains a distinctive combination of perfluorinated and hydrogenated carbon segments, requiring specialized synthetic approaches that can effectively introduce the hydroxyl functionality while maintaining the integrity of the fluorinated chain [2]. The compound serves as an important intermediate in the production of fluorinated surfactants and specialty materials, necessitating efficient and scalable synthetic methodologies [3].

Synthesis from Perfluorodecanoic Acid Derivatives

The synthesis of 1H,1H,2H,2H,3H,3H-Perfluorodecan-1-ol from perfluorodecanoic acid derivatives represents one of the most established synthetic pathways for accessing this partially fluorinated alcohol [4]. This approach typically involves the initial conversion of perfluorodecanoic acid to its corresponding acyl fluoride derivative through treatment with sulfur tetrafluoride or related fluorinating agents [1]. The resulting perfluorodecanoyl fluoride serves as a key intermediate that can undergo subsequent reduction reactions to yield the desired alcohol product [4].

The reduction of perfluorodecanoyl fluoride can be accomplished through several methodologies, with lithium aluminum hydride reduction being among the most commonly employed approaches [1]. This process typically requires carefully controlled reaction conditions, including anhydrous solvents and inert atmosphere protection, due to the sensitivity of both the starting material and the reducing agent to moisture [5]. Alternative reduction protocols have been developed using sodium borohydride in the presence of aluminum chloride, which can provide improved selectivity and milder reaction conditions [1].

Recent investigations have explored the use of catalytic hydrogenation methods for the reduction of perfluorodecanoic acid derivatives, employing specialized heterogeneous catalysts that can withstand the harsh chemical environment created by fluorinated compounds [6]. These catalytic approaches offer potential advantages in terms of reaction efficiency and environmental compatibility, though they require careful optimization of catalyst selection and reaction parameters [6]. The yields obtained through perfluorodecanoic acid derivative reduction typically range from 60 to 85 percent, depending on the specific reduction methodology and reaction conditions employed [4].

| Reduction Method | Typical Yield (%) | Reaction Time (h) | Temperature (°C) |

|---|---|---|---|

| Lithium Aluminum Hydride | 75-85 | 4-8 | 0-25 |

| Sodium Borohydride/AlCl₃ | 70-80 | 6-12 | 25-60 |

| Catalytic Hydrogenation | 60-75 | 8-16 | 50-100 |

Iodination and Fluorination Pathways

The iodination and fluorination pathways for synthesizing 1H,1H,2H,2H,3H,3H-Perfluorodecan-1-ol involve the strategic manipulation of perfluoroalkyl iodide intermediates through a series of carefully orchestrated chemical transformations [7]. These methodologies typically begin with the preparation of perfluoroalkyl iodides through telomerization reactions involving pentafluoroethyl iodide and tetrafluoroethylene [7]. The telomerization process generates a mixture of perfluoroalkyl iodides with varying chain lengths, which must be separated and purified to obtain the desired perfluorodecyl iodide precursor [7].

The subsequent ethylene insertion reaction represents a critical step in the iodination pathway, where perfluoroalkyl iodides undergo radical-mediated addition with ethylene to form fluorotelomer iodides with the structure perfluoroalkyl-ethyl iodide [3]. This transformation typically requires thermal initiation at temperatures ranging from 100 to 150 degrees Celsius and can be promoted by the addition of radical initiators such as azobisisobutyronitrile or benzoyl peroxide [8]. The reaction proceeds through a free radical mechanism that involves the homolytic cleavage of the carbon-iodine bond, followed by addition to the ethylene double bond and subsequent iodine abstraction [8].

The final hydrolysis step converts the fluorotelomer iodide intermediate to the corresponding alcohol through nucleophilic substitution with hydroxide ion [3]. This reaction can be performed under basic conditions using sodium hydroxide or potassium hydroxide in aqueous or mixed aqueous-organic solvent systems [9]. The hydrolysis typically requires elevated temperatures and extended reaction times to achieve complete conversion, with yields generally ranging from 85 to 95 percent [3]. Alternative hydrolysis conditions have been developed using silver fluoride in the presence of water, which can provide improved reaction rates and reduced formation of elimination byproducts [10].

The electrochemical fluorination pathway represents an alternative approach for accessing perfluorinated intermediates that can be subsequently converted to 1H,1H,2H,2H,3H,3H-Perfluorodecan-1-ol [7]. This method involves the anodic fluorination of appropriate organic precursors in anhydrous hydrogen fluoride, resulting in the replacement of all hydrogen atoms with fluorine [7]. The electrochemical process typically operates at cell potentials between 4.5 and 7 volts and requires specialized equipment capable of handling the corrosive hydrogen fluoride electrolyte [4].

Industrial Manufacturing Processes

The industrial manufacturing of 1H,1H,2H,2H,3H,3H-Perfluorodecan-1-ol requires sophisticated process technologies that can accommodate the unique challenges associated with fluorinated compound synthesis, including the need for specialized materials of construction, careful handling of corrosive reagents, and effective management of potentially hazardous byproducts [11]. Industrial production typically relies on well-established synthetic pathways that have been optimized for large-scale operation, with particular emphasis on process safety, environmental compliance, and economic viability [11].

Batch Synthesis Methods

Batch synthesis methods for 1H,1H,2H,2H,3H,3H-Perfluorodecan-1-ol production typically involve the use of stirred tank reactors equipped with specialized heating and cooling systems capable of maintaining precise temperature control throughout the reaction sequence [9]. These batch processes generally employ the telomerization-hydrolysis pathway, beginning with the preparation of perfluoroalkyl iodides in large-scale telomerization reactors [3]. The telomerization step typically requires reaction temperatures between 100 and 150 degrees Celsius and reaction times ranging from 6 to 24 hours, depending on the specific reaction conditions and desired product distribution [9].

The batch hydrolysis process involves the treatment of fluorotelomer iodides with aqueous sodium hydroxide solutions at elevated temperatures, typically between 120 and 220 degrees Celsius [9]. The reaction is conducted in pressure-resistant vessels to accommodate the elevated temperatures and prevent the loss of volatile components [9]. Reaction times for the hydrolysis step typically range from 3 to 48 hours, with longer reaction times generally providing higher conversion rates and improved product yields [9].

Product purification in batch processes typically involves a combination of distillation and liquid-liquid extraction techniques to remove unreacted starting materials, inorganic salts, and organic byproducts [3]. The purification sequence often begins with the removal of inorganic salts through aqueous washing, followed by solvent extraction to separate the product from organic impurities [9]. Final purification is typically accomplished through fractional distillation under reduced pressure to minimize thermal decomposition of the product [3].

Batch synthesis methods offer several advantages for industrial production, including operational flexibility, relatively simple equipment requirements, and the ability to accommodate variations in raw material quality [9]. However, batch processes also present certain limitations, including potential variability in product quality between batches, relatively high labor requirements, and limited opportunities for process optimization through continuous operation [9]. Typical yields for batch synthesis methods range from 75 to 85 percent, with production scales typically ranging from 1 to 100 kilograms per batch [9].

Continuous Process Technologies

Continuous process technologies for 1H,1H,2H,2H,3H,3H-Perfluorodecan-1-ol manufacturing offer significant advantages in terms of process efficiency, product quality consistency, and operational economics [12]. These systems typically employ tubular reactors or packed bed reactors that allow for precise control of residence time, temperature, and reactant concentrations throughout the synthesis sequence [12]. Continuous telomerization processes typically operate at steady-state conditions with continuous feed of pentafluoroethyl iodide and tetrafluoroethylene, along with continuous removal of product streams [12].

The design of continuous flow systems for fluorinated compound synthesis requires careful consideration of materials compatibility, as many conventional construction materials are susceptible to attack by hydrogen fluoride and other corrosive fluorinated reagents [12]. Specialized materials such as Hastelloy, Monel, and fluoropolymer-lined equipment are typically employed to ensure long-term operational reliability [12]. Heat management in continuous systems is typically accomplished through the use of multi-zone heating and cooling systems that can maintain precise temperature profiles along the reactor length [12].

Continuous hydrolysis processes typically employ plug flow reactors with carefully controlled temperature and pressure conditions to maximize conversion efficiency while minimizing the formation of undesired byproducts [12]. These systems often incorporate in-line monitoring and control systems that can automatically adjust operating parameters in response to variations in feed composition or reaction performance [12]. Product separation in continuous systems typically involves integrated distillation columns and liquid-liquid extraction units that operate in conjunction with the reaction system [12].

The implementation of continuous process technologies has enabled significant improvements in production efficiency and product quality for fluorinated alcohols [12]. Continuous systems typically achieve yields ranging from 85 to 95 percent, with production capacities ranging from 10 to 1000 kilograms per day [12]. The improved heat and mass transfer characteristics of continuous systems, combined with more precise control of reaction conditions, contribute to the enhanced performance compared to batch processes [12].

Recent Advances in Synthetic Routes

Recent developments in the synthesis of 1H,1H,2H,2H,3H,3H-Perfluorodecan-1-ol have focused on addressing the environmental and sustainability challenges associated with traditional fluorinated compound manufacturing while maintaining or improving upon existing process performance metrics [13]. These advances encompass a broad range of approaches, including the development of more environmentally benign synthetic pathways, the implementation of catalytic methodologies that can reduce energy consumption and waste generation, and the optimization of reaction conditions to maximize product yields while minimizing the formation of undesired byproducts [13].

Green Chemistry Approaches

Green chemistry approaches for 1H,1H,2H,2H,3H,3H-Perfluorodecan-1-ol synthesis focus on the development of synthetic methodologies that minimize environmental impact through the reduction of hazardous reagent usage, the elimination of toxic solvents, and the implementation of more energy-efficient reaction conditions [13]. Recent research has explored the use of alternative fluorinating agents that can provide comparable synthetic efficiency while offering improved environmental profiles compared to traditional hydrogen fluoride-based processes [14].

Solvent-free synthesis protocols have been developed that eliminate the need for organic solvents during the telomerization and subsequent transformation steps [15]. These approaches typically employ neat reaction conditions or the use of environmentally benign solvents such as supercritical carbon dioxide or ionic liquids [15]. The elimination of organic solvents not only reduces environmental impact but also simplifies product purification and recovery procedures [15].

Alternative fluorination methodologies have been investigated that utilize elemental fluorine or other fluorinating agents under carefully controlled conditions to achieve selective fluorination while minimizing the formation of toxic byproducts [16]. These approaches often require specialized reactor designs and safety systems to manage the highly reactive nature of elemental fluorine, but they can potentially offer improved atom economy and reduced waste generation compared to traditional methods [16].

The development of recyclable catalyst systems has been explored as a means of reducing the environmental impact of catalytic synthetic approaches [13]. These systems typically employ heterogeneous catalysts that can be easily separated from reaction products and reused for multiple reaction cycles [13]. The implementation of recyclable catalysts can significantly reduce the overall environmental footprint of the synthesis process while potentially offering economic advantages through reduced catalyst consumption [13].

Catalytic Methods

Catalytic methods for 1H,1H,2H,2H,3H,3H-Perfluorodecan-1-ol synthesis have emerged as promising alternatives to traditional stoichiometric approaches, offering potential advantages in terms of reaction selectivity, energy efficiency, and waste reduction [6]. Recent developments in catalytic perfluoroalkylation have demonstrated the feasibility of using transition metal catalysts to facilitate the formation of carbon-fluorine bonds under milder reaction conditions than those typically required for non-catalytic processes [6].

Platinum-catalyzed perfluoroalkylation reactions have shown particular promise for the synthesis of fluorinated alcohols and related compounds [6]. These catalytic systems typically employ supported platinum catalysts that can facilitate the selective formation of carbon-fluorine bonds through heterolytic cleavage of perfluoroalkyl halides [6]. The use of heterogeneous platinum catalysts offers advantages in terms of catalyst recovery and reuse, as well as improved reaction selectivity compared to homogeneous systems [6].

Palladium-catalyzed cross-coupling reactions have been investigated as potential routes for the formation of perfluoroalkyl-carbon bonds in the synthesis of fluorinated alcohols [17]. These methodologies typically employ palladium complexes in combination with appropriate ligands to facilitate the coupling of perfluoroalkyl halides with suitable organic substrates [17]. The development of effective palladium catalyst systems for perfluoroalkyl cross-coupling has required extensive optimization of ligand selection and reaction conditions to overcome the challenges associated with the low reactivity of perfluoroalkyl halides [17].

Photocatalytic approaches have been explored as environmentally benign alternatives for perfluoroalkyl compound synthesis [18]. These methods typically employ visible light-absorbing photocatalysts to generate reactive intermediates that can facilitate the formation of carbon-fluorine bonds under mild reaction conditions [18]. Photocatalytic systems offer potential advantages in terms of energy efficiency and reaction selectivity, though they typically require longer reaction times compared to thermal processes [18].

Yield Optimization Strategies

Yield optimization strategies for 1H,1H,2H,2H,3H,3H-Perfluorodecan-1-ol synthesis have focused on the systematic investigation of reaction parameters and the development of improved process control methodologies to maximize product formation while minimizing the generation of undesired byproducts [19]. These approaches typically employ statistical experimental design methods to identify optimal reaction conditions and to understand the relationships between process variables and product yields [19].

Temperature optimization studies have demonstrated that careful control of reaction temperature profiles can significantly impact product yields in fluorinated alcohol synthesis [1]. These investigations have revealed that the optimal temperature for telomerization reactions typically lies within a narrow range that balances the competing requirements of adequate reaction rates and minimal thermal decomposition of products [1]. The implementation of multi-stage temperature programs has been shown to provide improved yields compared to isothermal reaction conditions [1].

Pressure optimization has been identified as another critical factor in maximizing yields for gas-phase reactions involved in fluorinated alcohol synthesis [12]. Studies have shown that optimal pressure conditions depend on the specific reaction system and can vary significantly depending on the nature of the reactants and the desired product distribution [12]. The use of pressure programming techniques, involving systematic variation of pressure during the reaction sequence, has been demonstrated to provide yield improvements in certain systems [12].

Catalyst loading optimization has been investigated for catalytic synthetic approaches, with studies revealing that optimal catalyst concentrations typically represent a balance between reaction rate enhancement and catalyst cost considerations [6]. Higher catalyst loadings generally provide improved reaction rates and yields, but they also increase process costs and can complicate product purification procedures [6]. The development of more active catalyst systems has enabled the use of lower catalyst loadings while maintaining acceptable reaction performance [6].

Reaction time optimization studies have shown that extended reaction times can improve yields for certain synthetic pathways, though they must be balanced against the potential for thermal decomposition and the formation of overreaction products [9]. The implementation of kinetic monitoring techniques has enabled the identification of optimal reaction endpoints that maximize product formation while minimizing the accumulation of byproducts [9]. These approaches have resulted in yield improvements of 5 to 15 percent compared to traditional fixed-time reaction protocols [9].

| Optimization Parameter | Typical Improvement (%) | Implementation Complexity | Cost Impact |

|---|---|---|---|

| Temperature Programming | 8-15 | Moderate | Low |

| Pressure Control | 5-12 | High | Moderate |

| Catalyst Loading | 10-20 | Low | High |

| Reaction Time | 5-15 | Low | Low |

Spectroscopic Analysis

Nuclear Magnetic Resonance Spectroscopy

Nuclear magnetic resonance spectroscopy serves as the primary structural characterization technique for 1H,1H,2H,2H,3H,3H-Perfluorodecan-1-ol, providing detailed information about the molecular framework through analysis of magnetically active nuclei including ¹H, ¹³C, and ¹⁹F [1] [2].

3.1.1.1. ¹H Nuclear Magnetic Resonance Characterization

¹H Nuclear Magnetic Resonance spectroscopy of 1H,1H,2H,2H,3H,3H-Perfluorodecan-1-ol reveals characteristic signal patterns that confirm the molecular structure and provide insight into the hydrogen-containing regions of the molecule [3] [4]. The spectrum typically displays signals in the range of 2.4 to 6.7 parts per million, with the hydroxyl proton appearing as a distinctive signal around 6.2 parts per million [3]. The methylene protons adjacent to the oxygen atom exhibit complex multiplet patterns between 4.26 and 4.73 parts per million, showing characteristic doublet of doublet splitting with coupling constants ranging from 5.2 to 9.2 Hertz [3]. The methylene protons neighboring the fluorinated carbon chain appear as multiplets in the region of 2.4 to 4.7 parts per million, demonstrating coupling with adjacent fluorine atoms [4]. Deuterated solvents commonly employed include deuterated chloroform and deuterated dimethyl sulfoxide, which provide optimal solubility and spectral clarity [5] [4]. The integration patterns confirm the expected hydrogen count, with the hydroxyl proton integrating for one hydrogen and the methylene regions integrating for two hydrogens each [3].

3.1.1.2. ¹³C Nuclear Magnetic Resonance Characterization

¹³C Nuclear Magnetic Resonance spectroscopy provides comprehensive structural information about the carbon framework of 1H,1H,2H,2H,3H,3H-Perfluorodecan-1-ol through analysis of carbon-13 chemical shifts and multiplicities [4] [6]. The carbon spectrum exhibits signals distributed across a range of 25 to 130 parts per million, with the carbon atom bearing the hydroxyl group appearing in the typical alcohol region around 69.7 parts per million [6]. The methylene carbons adjacent to oxygen display characteristic chemical shifts that differ from those neighboring the fluorinated chain due to the distinct electronic environments [4]. The perfluorinated carbon atoms exhibit complex multiplet patterns arising from extensive carbon-fluorine coupling, with individual CF₂ carbons showing characteristic quartet patterns due to coupling with directly bonded fluorine atoms [7]. The terminal CF₃ carbon typically appears as a highly characteristic quartet in the region of 110 to 130 parts per million [7]. Carbon-fluorine coupling constants provide additional structural confirmation, with one-bond coupling constants typically ranging from 240 to 290 Hertz for CF₂ carbons and approximately 270 Hertz for CF₃ carbons [8].

3.1.1.3. ¹⁹F Nuclear Magnetic Resonance Characterization

¹⁹F Nuclear Magnetic Resonance spectroscopy represents the most diagnostic spectroscopic technique for structural elucidation of 1H,1H,2H,2H,3H,3H-Perfluorodecan-1-ol, providing unparalleled sensitivity and structural specificity for fluorinated compounds [2] [9] [8]. The fluorine spectrum displays multiple distinct resonances across a chemical shift range of -65 to -125 parts per million, with each fluorine environment producing characteristic signal patterns [2] [9]. The terminal trifluoromethyl group typically appears as a triplet around -81 parts per million due to coupling with the adjacent CF₂ group [9] [7]. The CF₂ groups within the perfluorinated chain exhibit characteristic chemical shifts between -120 and -125 parts per million, appearing as complex multiplets due to fluorine-fluorine coupling throughout the chain [2] [7]. The CF₂ group adjacent to the hydrogenated portion of the molecule displays a distinct chemical shift around -110 parts per million, differentiating it from the other CF₂ environments [8]. Quantitative ¹⁹F Nuclear Magnetic Resonance analysis enables precise determination of fluorine content and structural integrity, with relaxation delays optimized to ensure complete relaxation between pulses [5] [9]. The technique demonstrates exceptional sensitivity with detection limits reaching 389 picograms per liter in environmental applications when combined with noise-reduction strategies [2].

Infrared Spectroscopy

Infrared spectroscopy provides complementary structural information for 1H,1H,2H,2H,3H,3H-Perfluorodecan-1-ol through analysis of characteristic vibrational modes associated with specific functional groups [10] [11] [12]. The technique enables identification of the hydroxyl group through its distinctive broad absorption band appearing between 3400 and 3650 wavenumbers, with the exact position and width influenced by hydrogen bonding interactions [11] [12]. The carbon-hydrogen stretching vibrations appear as medium intensity bands in the region of 2850 to 2960 wavenumbers, providing confirmation of the hydrogenated portion of the molecule [11]. The carbon-fluorine stretching vibrations produce the most characteristic and intense absorptions in the spectrum, appearing as multiple sharp peaks between 1000 and 1300 wavenumbers [10] [13]. The CF₃ groups exhibit characteristic deformation modes around 700 to 800 wavenumbers, while CF₂ stretching vibrations appear as very strong absorptions between 1150 and 1250 wavenumbers [13]. The carbon-oxygen stretch associated with the alcohol functionality appears as a strong band between 1050 and 1150 wavenumbers [11]. Fluorinated alcohols demonstrate unique spectroscopic behavior compared to their hydrogenated counterparts, exhibiting enhanced intermolecular interactions and altered hydrogen bonding patterns that influence the spectral characteristics [10] [14]. The presence of the perfluorinated chain significantly affects the vibrational modes of the entire molecule, leading to characteristic frequency shifts and intensity patterns that serve as diagnostic fingerprints for structural identification [15].

Mass Spectrometry

Mass spectrometry provides essential molecular weight confirmation and structural characterization of 1H,1H,2H,2H,3H,3H-Perfluorodecan-1-ol through analysis of molecular ions and fragmentation patterns [16] [17] [18]. The technique enables precise molecular weight determination and offers insight into the molecular fragmentation behavior under various ionization conditions.

3.1.3.1. Electron Impact Mass Spectrometry

Electron Impact Mass Spectrometry of 1H,1H,2H,2H,3H,3H-Perfluorodecan-1-ol produces characteristic fragmentation patterns that provide structural confirmation and enable differentiation from related compounds [19] [20] [21]. The molecular ion peak appears at mass-to-charge ratio 428, corresponding to the molecular weight of the compound [22]. However, as typical for fluorinated alcohols, the molecular ion exhibits limited stability and readily undergoes fragmentation [23]. The base peak typically does not correspond to the molecular ion but rather to stable fragment ions resulting from α-cleavage reactions [23]. Major fragmentation pathways involve systematic loss of hydrogen fluoride units and sequential elimination of CF₂ segments from the perfluorinated chain [16] [18]. The fragmentation patterns show characteristic losses of 20 mass units corresponding to hydrogen fluoride elimination, and 50 mass units corresponding to CF₂ losses [18]. The α-cleavage adjacent to the hydroxyl group represents a primary fragmentation pathway, leading to formation of stable carbonium ions [23]. Electron impact conditions typically employ 70 electron volt ionization energy to ensure reproducible fragmentation patterns and maximize structural information content [19].

3.1.3.2. Electrospray Ionization Mass Spectrometry

Electrospray Ionization Mass Spectrometry offers enhanced sensitivity and softer ionization conditions for analysis of 1H,1H,2H,2H,3H,3H-Perfluorodecan-1-ol, enabling detection at nanogram to picogram levels [17] [18] [24]. The technique predominantly produces deprotonated molecular ions at mass-to-charge ratio 427 [M-H]⁻ in negative ion mode, providing excellent molecular weight confirmation [18] [25]. Positive ion mode electrospray ionization generates protonated molecular ions at mass-to-charge ratio 429 [M+H]⁺, though negative ion mode typically provides superior sensitivity for fluorinated alcohols [24]. The fragmentation behavior under collision-induced dissociation conditions involves initial α,β-elimination of hydrogen fluoride units followed by successive losses of CF₂ segments [18] [24]. The technique demonstrates exceptional selectivity for fluorinated compounds and enables simultaneous analysis of multiple fluorotelomer alcohols in complex mixtures [17] [25]. Electrospray ionization shows strong tendency to form adduct ions with various mobile phase components, particularly under negative ion conditions, which requires careful optimization of source conditions [18]. The method achieves detection limits in the range of 0.09 nanograms per milliliter for liquid chromatography-tandem mass spectrometry applications [25].

Chromatographic Methods

Chromatographic techniques serve as essential analytical tools for separation, purification, and quantitative analysis of 1H,1H,2H,2H,3H,3H-Perfluorodecan-1-ol, with various approaches offering distinct advantages for different analytical objectives [26] [27] [28].

High-Performance Liquid Chromatography

High-Performance Liquid Chromatography represents the most widely employed separation technique for 1H,1H,2H,2H,3H,3H-Perfluorodecan-1-ol analysis, offering excellent resolution and quantitative capabilities [26] [27] [29]. The compound exhibits strong retention behavior on fluorinated stationary phases, particularly pentafluorophenyl columns, which provide enhanced selectivity through specific fluorine-fluorine interactions [27] [29]. Conventional C18 and C8 columns demonstrate adequate retention when paired with fluorinated mobile phase modifiers such as trifluoroethanol, which enhances separation selectivity through hetero-pairing mechanisms [26]. Optimal chromatographic conditions typically employ acetonitrile-water or methanol-water mobile phases with gradient elution profiles [28] [29]. The addition of ammonium acetate buffer at concentrations of 20 millimolar significantly improves peak shape and resolution [29]. Temperature optimization studies indicate that elevated temperatures between 25 and 45 degrees Celsius enhance separation efficiency and reduce analysis time [26]. Flow rates ranging from 0.5 to 1.0 milliliters per minute provide optimal balance between resolution and analysis time [26]. The compound demonstrates strong affinity for fluorinated stationary phases, with retention factors significantly higher than those observed on conventional hydrocarbon phases [30]. Method validation studies confirm excellent linearity, precision, and accuracy for quantitative analysis applications [28].

Liquid Chromatography-Mass Spectrometry

Liquid Chromatography-Mass Spectrometry combines the separation power of high-performance liquid chromatography with the specificity and sensitivity of mass spectrometric detection, providing the gold standard analytical approach for 1H,1H,2H,2H,3H,3H-Perfluorodecan-1-ol analysis [25] [31] [32]. The technique enables simultaneous separation and identification of the compound in complex environmental and biological matrices with exceptional sensitivity and selectivity [25]. Optimal chromatographic conditions employ C18 or fluorinated stationary phases with acetonitrile-water mobile phases containing ammonium hydroxide or ammonium acetate modifiers to enhance electrospray ionization efficiency [25] [33]. The method achieves detection limits in the low nanogram per liter range, enabling trace level environmental monitoring applications [28] [33]. Multiple reaction monitoring approaches provide excellent specificity through selection of characteristic precursor and product ion transitions [29]. The technique demonstrates superior performance compared to other analytical methods for complex sample analysis, with minimal matrix effects and excellent method robustness [31]. Sample preparation protocols typically involve solid-phase extraction using mixed-mode sorbents to achieve necessary concentration factors for environmental applications [25] [28]. The method enables simultaneous analysis of multiple fluorotelomer alcohols, providing comprehensive characterization of perfluoroalkyl substance profiles [31].

Ultra-Performance Liquid Chromatography

Ultra-Performance Liquid Chromatography employs sub-2-micrometer particle stationary phases to achieve superior resolution and reduced analysis times compared to conventional high-performance liquid chromatography [34] [35]. The technique provides enhanced peak capacity and sensitivity for 1H,1H,2H,2H,3H,3H-Perfluorodecan-1-ol analysis through improved mass transfer kinetics and reduced band broadening [34]. Optimal operating conditions employ higher pressures and reduced flow rates compared to conventional liquid chromatography, typically 0.2 to 0.4 milliliters per minute [34]. The method enables rapid analysis with total run times reduced by factors of three to five compared to conventional approaches while maintaining or improving resolution [35]. Ultra-Performance Liquid Chromatography demonstrates particular advantages for high-throughput analysis and method development applications where rapid turnaround times are essential [34]. The technique shows excellent compatibility with mass spectrometric detection systems, providing enhanced sensitivity through reduced peak volumes and improved signal-to-noise ratios [35]. Method development studies indicate optimal performance on C18 stationary phases with acetonitrile-water gradient systems [34].

Structural Elucidation Techniques

Advanced structural characterization techniques provide detailed molecular-level information about 1H,1H,2H,2H,3H,3H-Perfluorodecan-1-ol through direct structural determination and computational modeling approaches [36] [37] [38].

X-ray Crystallography

X-ray Crystallography represents the definitive technique for absolute structural determination of 1H,1H,2H,2H,3H,3H-Perfluorodecan-1-ol in the solid state, providing precise atomic coordinates and molecular geometry information [39] [40] [41]. Single crystal specimens suitable for diffraction analysis require careful preparation through controlled crystallization from appropriate solvent systems, typically involving slow evaporation of dichloromethane-methanol solutions [39]. The compound exhibits characteristic crystal packing arrangements influenced by intermolecular hydrogen bonding and fluorine-fluorine interactions [40] [41]. Data collection employs standard X-ray diffractometers equipped with molybdenum K-alpha radiation sources, operating at wavelengths of 0.71071 Angstroms [39]. Structure solution utilizes direct methods followed by full-matrix least-squares refinement procedures to achieve optimal structural parameters [39]. The perfluorinated chain adopts extended conformations that minimize intramolecular steric interactions while maximizing crystal packing efficiency [40]. Hydrogen bonding networks involving the hydroxyl functionality significantly influence crystal structure stability and packing arrangements [41]. The technique provides precise bond lengths, bond angles, and torsion angles that serve as benchmarks for computational model validation [39]. Thermal parameters derived from crystallographic analysis offer insight into molecular motion and conformational flexibility in the solid state [40]. The crystallographic data enable detailed analysis of intermolecular interactions and provide fundamental information for understanding bulk material properties [41].